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Compound of Interest

Compound Name:
Carbonochloridic Acid Heptadecyl

Ester

Cat. No.: B15288109

Get Quote

Introduction & Application Scope
The acylation of amines using Heptadecyl Chloroformate (C17-CF) is a specialized

transformation used to attach a long-chain aliphatic tail (C17H35) to a substrate. Unlike

common protecting groups (e.g., Boc, Fmoc), the C17-tail is rarely removed; instead, it is

introduced to fundamentally alter the physicochemical properties of the amine.

Key Applications:

Lipophilicity Enhancement: Converting hydrophilic drugs into lipophilic prodrugs to facilitate

passive diffusion across the blood-brain barrier (BBB) or cell membranes.

Lipidomics & Analytical Standards: Synthesis of "odd-chain" internal standards (pseudo-

ceramides or fatty carbamates) for mass spectrometry, distinguishing them from biological

even-chain lipids (C16/C18).

Surface Modification: Anchoring biomolecules onto hydrophobic surfaces or lipid bilayers.
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This guide provides two validated protocols: Method A (Anhydrous) for sensitive organic

substrates and Method B (Schotten-Baumann) for aqueous-soluble amines or amino acids.

Chemical Basis & Mechanism
The reaction proceeds via a Nucleophilic Acyl Substitution. The amine nucleophile attacks the

electrophilic carbonyl carbon of the chloroformate, forming a tetrahedral intermediate. The

chloride ion, being a good leaving group, is eliminated, yielding the carbamate (urethane) and

HCl.

Critical Mechanistic Insight
Heptadecyl chloroformate is highly hydrophobic.

Solubility Mismatch: In aqueous buffers, the reagent will form micelles or precipitate, slowing

the reaction. High-shear stirring or cosolvents (THF/Dioxane) are required in biphasic

systems.

Hydrolysis Competition: While long-chain chloroformates hydrolyze slower than short-chain

analogs (due to the "greasy" shield), water will eventually convert the reagent to

heptadecanol and CO₂, contaminating the product. Method A avoids this entirely.

Reaction Mechanism Diagram[1]
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Figure 1: Mechanism of carbamate formation. The base is essential to neutralize the HCl

byproduct, which would otherwise protonate the unreacted amine, rendering it non-

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/product/b15288109/docs?utm_src=pdf-body-img#application-note-protocol-for-acylation-of-amines-with-heptadecyl-chloroformate
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15288109?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


nucleophilic.

Reagent Handling & Preparation
Heptadecyl Chloroformate (C17-CF)

CAS: [Generic for long chain chloroformates, specific C17 CAS may vary by isomer]

MW: ~318.9 g/mol

Physical State: Waxy white solid or semi-solid at room temperature.

Storage: -20°C, under Argon/Nitrogen. Moisture sensitive.[1]

Preparation Step: Since C17-CF is waxy, accurate volumetric transfer is difficult.

Warm the reagent bottle slightly (30-40°C) until it liquefies.

Prepare a Stock Solution (e.g., 1.0 M in dry Dichloromethane or THF).

Use this solution for all stoichiometric additions.

Experimental Protocols
Method A: Anhydrous Acylation (Standard)
Best for: Drug intermediates, hydrophobic amines, moisture-sensitive substrates.

Reagents:

Substrate (Amine): 1.0 equiv

Heptadecyl Chloroformate (C17-CF): 1.1 – 1.2 equiv

Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA): 1.5 – 2.0 equiv

Solvent: Anhydrous Dichloromethane (DCM) or THF.

Protocol:
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Setup: Flame-dry a round-bottom flask and purge with N₂/Ar.

Dissolution: Dissolve the amine (1.0 mmol) and TEA (1.5 mmol) in anhydrous DCM (5–10

mL).

Cooling: Cool the mixture to 0°C (ice bath). Note: While C17-CF is less reactive than methyl

chloroformate, cooling prevents uncontrolled exotherms and side reactions.

Addition: Dropwise add the C17-CF stock solution (1.1 mmol) over 5–10 minutes.

Reaction: Stir at 0°C for 30 mins, then allow to warm to Room Temperature (RT). Stir for 2–4

hours.

Monitoring: Check via TLC (stain with Phosphomolybdic Acid or Ninhydrin). The amine

spot should disappear.

Workup:

Dilute with DCM.

Wash with 1M HCl (removes unreacted amine and TEA).

Wash with Saturated NaHCO₃ (removes any hydrolyzed acid/CO₂).

Wash with Brine, dry over Na₂SO₄, and concentrate.

Method B: Schotten-Baumann (Biphasic)
Best for: Amino acids, water-soluble peptides, inorganic salts.

Reagents:

Substrate (Amine/Amino Acid): 1.0 equiv

Heptadecyl Chloroformate: 1.2 equiv

Base: Na₂CO₃ (Sodium Carbonate) or NaOH (1M).

Solvent: 1:1 mixture of THF (or Dioxane) and Water.
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Protocol:

Dissolution: Dissolve the amine in Water (or 1M NaOH if acidic). Adjust pH to ~9–10 using

Na₂CO₃.

Biphasic Setup: Add an equal volume of THF. The mixture need not be homogeneous but

must be stirrable.

Addition: Add C17-CF (dissolved in minimal THF) dropwise while vigorously stirring.

pH Control: Monitor pH. As HCl is generated, pH will drop. Add 1M NaOH dropwise to

maintain pH > 9. Critical: If pH drops below 8, amine becomes protonated (ammonium) and

reaction stops.

Reaction: Stir vigorously for 3–6 hours at RT.

Workup:

Evaporate the THF under reduced pressure.

Acidify the remaining aqueous layer (to pH ~2) carefully with 1M HCl.

Extract the product into Ethyl Acetate or DCM (3x).

Dry and concentrate.

Purification & Analysis
The resulting N-heptadecyl carbamate is a "fatty" molecule. Standard flash chromatography

often fails because the long tail causes "streaking" on silica.

Recommended Purification: Recrystallization

Dissolve crude solid in minimal hot Ethanol or Acetone.

Cool slowly to 4°C or -20°C.

The fatty carbamate typically precipitates as white crystals/flakes.
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Filter and wash with cold Hexane.

Analytical Validation:

1H NMR (CDCl₃): Look for the diagnostic triplet at ~4.05 ppm (2H, -O-CH2-C16H33) and the

broad singlet at ~4.7-5.0 ppm (-NH-). The long alkyl chain appears as a massive multiplet at

1.25 ppm.

Mass Spec: ESI+ usually shows [M+H]+ or [M+Na]+.

Troubleshooting & Decision Logic
Use the following workflow to determine the optimal path and solve common issues.
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Figure 2: Operational workflow for protocol selection and troubleshooting common pitfalls in

fatty acylation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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